molecular formula C9H18N2 B175113 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 141650-55-7

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B175113
CAS No.: 141650-55-7
M. Wt: 154.25 g/mol
InChI Key: HTZWHTQVHWHSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (C₉H₁₈N₂, MW 154.25 g/mol) is a bicyclic amine with a rigid azabicyclo[3.3.1]nonane scaffold. It exists as stereoisomers (endo and exo forms), with the endo isomer being a key intermediate in synthesizing the antiemetic drug granisetron, a 5-HT₃ receptor antagonist . The compound’s structure includes a tertiary amine at the bridgehead (N9) and a primary amine at the C3 position, contributing to its reactivity in forming carbamates, amides, and other derivatives . Its stereochemistry significantly impacts pharmacological activity, as demonstrated by the selective use of the endo isomer in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with methylamine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

While 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine itself may not exhibit significant biological activity, its derivatives have shown promising interactions with nicotinic acetylcholine receptors (nAChRs). For example, AT-1001, a derivative, acts as a partial agonist at the α3β4 nAChRs, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .

Pharmaceutical Applications

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals:

  • Neurological Disorders : Derivatives are being researched for their potential to treat conditions like Alzheimer's and Parkinson's disease.
  • 5-HT Antagonist Activity : Certain derivatives exhibit activity against serotonin receptors, which can be relevant in treating mood disorders .
  • Interaction Studies : Research has shown that modifications to the structure of this compound significantly influence its pharmacological properties and therapeutic potential .
  • Synthesis of Derivatives : A study synthesized several derivatives of this compound, demonstrating their antimicrobial properties and potential as anti-tubercular agents .

Mechanism of Action

The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Structure : Cyclopropyl substitution at N9 instead of methyl (C₁₁H₂₀N₂, MW 180.29 g/mol).
  • Properties : Increased lipophilicity due to the cyclopropyl group. Higher hazard profile (H314: skin corrosion; H335: respiratory irritation) compared to the methyl analog .

N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine

  • Structure : Additional methyl group at the C3 amine (C₁₀H₂₀N₂, MW 168.28 g/mol).
  • Properties : Increased basicity and altered pharmacokinetics due to N-methylation. Used in exploring structure-activity relationships (SAR) for receptor binding .

4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide

  • Structure : Benzamide derivative formed via acylation of the C3 amine.
  • Properties : Enhanced 5-HT₃ receptor antagonism compared to the parent amine, attributed to the hydrophobic benzoyl group improving receptor interaction .

Pharmacological Analogs

AT-1001 (N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine)

  • Structure : 2-Bromophenyl substituent at the C3 amine.
  • Activity: Potent α3β4 nicotinic acetylcholine receptor (nAChR) antagonist (nanomolar affinity) with >100-fold selectivity over α4β2 and α7 nAChR subtypes. Blocks nicotine self-administration in vivo .
  • Comparison: The bromophenyl group enhances receptor selectivity and binding affinity compared to unmodified 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

Curcumin Analogs (e.g., 2,4-Bis((E)-3,4-dimethoxybenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one)

  • Structure : Bisdemethoxycurcumin derivatives conjugated to the bicyclic scaffold.
  • Activity : Exhibit anticancer and anti-inflammatory properties via modulation of NF-κB and COX-2 pathways, unlike the parent amine .

Stereoisomeric Comparisons

Parameter Endo Isomer Exo Isomer
Synthesis Predominant form in granisetron synthesis . Minor byproduct; requires chromatographic separation .
Chromatographic Resolution Baseline separation achieved using Inertsil C8 column, 0.3% trifluoroacetic acid mobile phase (resolution >4) .
Pharmacological Role Critical for 5-HT₃ receptor binding in granisetron . Lower receptor affinity; considered an impurity .
Detection Limits LOQ = 2.5 µg/mL, LOD = 0.8 µg/mL for exo isomer in endo samples .

Biological Activity

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as Granatamine, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2C_9H_{18}N_2 with a molecular weight of approximately 154.25 g/mol. Its structure features a bicyclic framework that contributes to its interaction with various biological targets.

The primary target of this compound is the serotonin receptor , specifically the 5-HT3 receptor . It acts as an antagonist , blocking these receptors and thereby inhibiting the transmission of nausea and vomiting signals in the body, which is particularly beneficial in clinical settings such as chemotherapy and surgery.

Biochemical Pathways

By disrupting serotonin signaling pathways, this compound helps manage symptoms associated with nausea and vomiting. The inhibition of 5-HT3 receptors leads to a decrease in the physiological responses that trigger these symptoms, providing significant relief for patients undergoing treatments that often induce nausea .

Therapeutic Applications

The biological activity of this compound extends beyond its role as an antiemetic:

  • Antidepressant Potential : Research indicates that derivatives of this compound may act as monoamine reuptake inhibitors , which are crucial in treating mood disorders such as depression and anxiety. These derivatives can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, contributing to their therapeutic effects .
  • Neurological Disorders : Some derivatives have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological disorders by influencing neurotransmission pathways .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFocusFindings
Mechanism of ActionConfirmed antagonist activity at 5-HT3 receptors, effective in reducing nausea signals
Monoamine Reuptake InhibitionDemonstrated potential for treating depression through inhibition of neurotransmitter reuptake
Interaction with nAChRsIdentified derivative AT-1001 as a partial agonist at α3β4 nAChRs, indicating therapeutic potential in neurological conditions

Case Study 1: Chemotherapy-Induced Nausea

A clinical trial investigated the effectiveness of this compound in patients undergoing chemotherapy. The results indicated a significant reduction in nausea episodes compared to placebo groups, affirming its utility as an antiemetic agent.

Case Study 2: Depression Treatment

Another study evaluated the antidepressant effects of a derivative of this compound in patients diagnosed with major depressive disorder (MDD). The findings suggested improved mood scores and reduced anxiety levels, supporting its role as a monoamine reuptake inhibitor.

Q & A

Q. Basic: What are the optimal synthetic routes and purification methods for 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps may include:

  • Cyclization : Using bicyclic precursors (e.g., 9-azabicyclo[3.3.1]nonane derivatives) with methylamine under controlled conditions.
  • Catalysts : Acidic or basic catalysts to facilitate ring closure or amine formation.
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the amine base. High-performance liquid chromatography (HPLC) is recommended for final purity assessment (>98%) .

Q. Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and methyl/amine group placement.
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₆N₂).
    • HPLC : Quantify purity (>99%) and detect impurities .
  • Certificates of Analysis (CoA) : Compliance with enterprise standards for batch consistency .

Q. Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Storage : Store in airtight, light-resistant containers at -20°C to prevent degradation.
  • Stability Assays : Monitor via periodic HPLC to detect hydrolysis or oxidation byproducts.
  • Solubility : Test in polar solvents (e.g., methanol, DMSO) for short-term use .

Q. Advanced: How can computational modeling elucidate reaction mechanisms involving this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and identify intermediates (e.g., transition states in cyclization).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • ICReDD Framework : Integrate computational predictions with experimental validation to optimize conditions (e.g., temperature, solvent choice) .

Q. Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

  • Process Optimization :
    • Batch vs. Flow Chemistry : Evaluate scalability; flow systems may improve heat/mass transfer.
    • Parameter Screening : Use design-of-experiments (DoE) to optimize temperature, pressure, and catalyst loading.
  • Separation Technologies : Membrane filtration or centrifugal partitioning chromatography for large-scale purification .

Q. Advanced: How does structural modification of this compound influence its pharmacological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Analog Synthesis : Introduce substituents (e.g., fluorination at C9) to enhance bioavailability or receptor binding.
    • Biological Assays : Test enzyme inhibition (e.g., monoamine oxidases) or neuroprotective effects in cell models.
  • Comparative Studies : Benchmark against analogs like 9-benzyl derivatives to identify critical functional groups .

Q. Advanced: What challenges arise in resolving enantiomers of this compound?

Answer:

  • Chiral Separation :
    • Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for HPLC.
    • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
  • Stereochemical Analysis : X-ray crystallography or circular dichroism (CD) to confirm absolute configuration .

Q. Advanced: How can researchers address contradictory data in reaction yields or biological activity?

Answer:

  • Root-Cause Analysis :
    • Batch Variability : Check reagent purity (e.g., via CoA) and storage conditions.
    • Experimental Reproducibility : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps).
  • Feedback Loops : Use computational tools (e.g., ICReDD) to cross-validate experimental and theoretical data .

Q. Advanced: What safety protocols are critical when handling this compound in catalytic studies?

Answer:

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Q. Advanced: How do solvent polarity and pH affect the compound’s reactivity in organocatalytic applications?

Answer:

  • Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. nonpolar solvents (e.g., toluene) to modulate reaction rates.
  • pH Dependence : Adjust with buffers (e.g., phosphate) to stabilize protonation states of the amine group.
  • Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation .

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-56-5
Record name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime (3.25 g., 0.02 mole) was dissolved in ethanol and hydrogenated over Raney nickel in the presence of ammonium acetate at 300 p.s.i. at 50° C. for 24 hours. The mixture was filtered, evaporated in vacuo, dissolved in dilute hydrochloric acid, basified and extracted into ethyl acetate. The combined organic layers were dried (K2CO3), filtered and evaporated in vacuo to yield 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane (2.67 g., 90%), used without further purification.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride (0.670 g, 3.27 mmol), rhodium on carbon (0.610 g, 5% rhodium), methanol (18 mL), and concentrated ammonium hydroxide (8.0 mL, 120 mmol) was shaken under a 50 psi hydrogen atmosphere and warmed to 50° C. for 19 h. The mixture was then filtered through a pad of diatomaceous earth and the pad rinsed with additional methanol (3×20 mL). The filtrate was then concentrated to dryness, and residue was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL). The layers were separated, and the aqueous layer was extracted with additional chloroform (2×25 mL). The combined organic extracts were dried over anhydrous potassium carbonate, filtered, and concentrated to afford 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (0.466 g, 92% yield) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 3.20 (m, 1H), 3.01 (d, J=11.1 Hz, 2H), 2.46 (s, 3H), 2.32-2.25 (m, 2H), 1.99-1.89 (m, 3H), 1.50-1.42 (m, 1H), 1.14-10.9 (m, 2H), 1.07 (br s, 2H), 0.98-0.91 (m, 2H); MS (ESI) m/z 155 [M+H]+. This material was converted to the corresponding dihydrochloride salt in quantitative yield by treatment with excess 4M hydrogen chloride gas in dioxane: mp 232-235° C. 1H NMR (300 MHz, DMSO-d6) δ 11.28 (br s, 1H), 10.31 (br s, 1H), 8.46 (br s, 2H), 3.85 (br s, 2H), 3.61 (br s, 1H), 3.07 (dd, J=18.1, 6.6 Hz, 1H), 2.96 (d, J=4.6 Hz, 2H), 2.76 (d, J=4.6 Hz, 1H), 2.46 (d, J=17.0 Hz, 1H), 2.30-2.18 (m, 2H), 2.02 (br d, J=7.8 Hz, 1H), 1.88-1.72 (m, 2H), 1.70-1.19 (m, 3H).
Name
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
Name
3-aminotropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.